Cas no 832739-27-2 (1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene)
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene
- AKOS000310549
- 832739-27-2
- 1-Difluoromethoxy-2-isothiocyanato-4-methyl-benzene
- BBL038845
- DTXSID501219960
- EN300-229758
- STK312629
- 1-(difluoromethoxy)-2-isothiocyanato-4-methyl-benzene
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- MDL: MFCD04970025
- Inchi: 1S/C9H7F2NOS/c1-6-2-3-8(13-9(10)11)7(4-6)12-5-14/h2-4,9H,1H3
- InChI Key: VRVDSTNYPUVEPX-UHFFFAOYSA-N
- SMILES: S=C=NC1C=C(C)C=CC=1OC(F)F
Computed Properties
- Exact Mass: 215.02164134Da
- Monoisotopic Mass: 215.02164134Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 53.7Ų
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025743-250mg |
1-Difluoromethoxy-2-isothiocyanato-4-methyl-benzene |
832739-27-2 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 025743-1g |
1-Difluoromethoxy-2-isothiocyanato-4-methyl-benzene |
832739-27-2 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 025743-5g |
1-Difluoromethoxy-2-isothiocyanato-4-methyl-benzene |
832739-27-2 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-229758-1g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-229758-5g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-229758-10g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-229758-0.05g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229758-0.1g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229758-0.25g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229758-0.5g |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene |
832739-27-2 | 95% | 0.5g |
$699.0 | 2024-06-20 |
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene Suppliers
1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene
Recent Advances in the Study of 1-(Difluoromethoxy)-2-Isothiocyanato-4-Methylbenzene (CAS: 832739-27-2)
1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene (CAS: 832739-27-2) is a specialized chemical compound that has garnered significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and isothiocyanate functional groups, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, reactivity, and biological activities, making it a subject of intense scientific scrutiny.
The synthesis of 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene involves multi-step organic reactions, with particular emphasis on the introduction of the isothiocyanate group, which is known for its reactivity and utility in forming covalent bonds with biological targets. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies. Researchers have also explored its stability under various conditions, which is critical for its application in pharmaceutical formulations.
In terms of biological activity, 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene has been investigated for its potential as a modulator of key enzymatic pathways. Preliminary studies suggest that the isothiocyanate moiety can interact with cysteine residues in proteins, leading to the inhibition or activation of specific enzymes. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer drug development, where targeted covalent inhibitors are increasingly being explored. Recent findings have highlighted its efficacy in preclinical models, though further validation is required to assess its therapeutic potential fully.
Another area of interest is the compound's role in chemical biology as a probe for studying protein-ligand interactions. Its ability to form stable adducts with proteins makes it a valuable tool for identifying and characterizing novel drug targets. Recent publications have demonstrated its use in activity-based protein profiling (ABPP), a technique that enables the functional annotation of proteins in complex biological systems. These studies have provided insights into the compound's selectivity and specificity, which are crucial for its application in target identification and validation.
Despite these promising developments, challenges remain in the optimization of 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene for clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry efforts. Recent collaborative research initiatives have aimed to tackle these challenges by integrating computational modeling, structural biology, and in vivo studies. These efforts are expected to pave the way for the compound's transition from a research tool to a potential therapeutic agent.
In conclusion, 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene (CAS: 832739-27-2) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable asset for drug discovery and biochemical studies. Ongoing research is likely to uncover new applications and refine its therapeutic potential, solidifying its place in the toolkit of modern medicinal chemists and biologists.
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